4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
Description
The compound 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a phenyl group at position 4.
- A sulfanyl acetyl hydrazone linker connecting the triazole moiety to a benzoic acid group.
This compound belongs to a class of triazole derivatives known for diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Properties
Molecular Formula |
C24H18BrN5O3S |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
4-[(E)-[[2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H18BrN5O3S/c25-19-12-10-17(11-13-19)22-28-29-24(30(22)20-4-2-1-3-5-20)34-15-21(31)27-26-14-16-6-8-18(9-7-16)23(32)33/h1-14H,15H2,(H,27,31)(H,32,33)/b26-14+ |
InChI Key |
OZOXQHDONLETIW-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as a bromophenyl ketone.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride.
Hydrazonation: The acetylated product undergoes a hydrazonation reaction with hydrazine hydrate to form the hydrazono group.
Final Coupling: The final step involves coupling the hydrazono intermediate with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as those related to cell proliferation or apoptosis.
Pathways Involved: It may modulate signaling pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogen substitution (Br, Cl, F) on the phenyl ring significantly alters physicochemical properties and bioactivity:
Key Observations :
Di-Substituted and Positional Isomers
Variations in substituent number and position influence steric and electronic effects:
Key Observations :
Ester vs. Acid Derivatives
The carboxylic acid group in the target compound contrasts with ester derivatives:
Key Observations :
Hydrazone and Sulfonyl Modifications
Variations in the linker and substituent groups:
Key Observations :
- The sulfonyl group () introduces strong electron-withdrawing effects, which may stabilize the hydrazone linkage and alter metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Halogen Effects: Bromine and chlorine enhance lipophilicity and may improve antimicrobial or cytotoxic activity compared to non-halogenated analogs .
- Benzoic Acid vs. Ester : The free acid group likely enhances solubility and target binding via ionic interactions, whereas esters may improve pharmacokinetic profiles .
- Hydrazone Configuration : The (E)-configuration is conserved across analogs, suggesting its necessity for maintaining planar geometry and optimal binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
